molecular formula C23H19BrN2O2 B2486726 4-(4-bromobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 313684-00-3

4-(4-bromobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No. B2486726
CAS RN: 313684-00-3
M. Wt: 435.321
InChI Key: HCQNFCYRQZFALH-UHFFFAOYSA-N
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Description

The compound contains a 1,4-diazepine ring, which is a seven-membered heterocyclic compound with two nitrogen atoms . It also has a bromobenzoyl group attached to it. The presence of these functional groups suggests that it might have interesting chemical and biological properties.


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the seven-membered diazepine ring and the various substituents. The bromine atom in the bromobenzoyl group is a heavy atom and may significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the bromine atom in the bromobenzoyl group could potentially be displaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the diazepine ring, the bromobenzoyl group, and the other substituents. For example, the bromine atom is likely to make the compound relatively heavy and could influence its boiling point, melting point, and solubility .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Cytotoxic Agents and Enzyme Inhibition : A study by Spencer et al. (2009) demonstrated the potential of palladacycles, including compounds structurally similar to 4-(4-bromobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, as cytotoxic agents against cancer cells and as inhibitors of cathepsin B, an enzyme linked to cancer-related events (Spencer et al., 2009).

  • Antimicrobial and Anticancer Activities : Verma et al. (2015) synthesized a series of benzodiazepin-1-yl phenylaminoethanones and evaluated them for their antimicrobial and anticancer activities. This study highlights the potential therapeutic applications of these compounds (Verma et al., 2015).

Structural and Synthetic Studies

  • Synthesis Techniques : Fülöpová et al. (2012) described a solid-phase synthesis method for creating trisubstituted benzo[1,4]-diazepin-5-one derivatives, demonstrating a versatile approach to synthesizing these types of compounds (Fülöpová et al., 2012).

  • Molecular Structure Analysis : Vlasiuk et al. (2000) provided insight into the molecular and crystal structure of a benztriazepin-2-one derivative, contributing to a deeper understanding of the structural characteristics of these compounds (Vlasiuk et al., 2000).

Receptor Interaction Studies

  • Benzodiazepine Receptor Affinity : Research by Baraldi et al. (1985) explored the affinity of pyrazolo[4,3-e][1,4] diazepin-8-ones for the benzodiazepine receptor in the rat cerebral cortex, contributing to the understanding of the interaction of these compounds with central nervous system receptors (Baraldi et al., 1985).

Future Directions

Given the lack of information on this specific compound, future research could focus on its synthesis, characterization, and testing for biological activity. It would also be interesting to investigate its potential uses in medicine or other fields, given the known activities of other benzodiazepine compounds .

properties

IUPAC Name

4-(4-bromobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O2/c1-15-7-12-20-19(13-15)22(16-5-3-2-4-6-16)26(14-21(27)25-20)23(28)17-8-10-18(24)11-9-17/h2-13,22H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQNFCYRQZFALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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